5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, as well as a tetrahydropyrazolo[1,5-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The bromination and chlorination of the benzamide are achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents under controlled conditions. The tetrahydropyrazolo[1,5-a]pyridine moiety is then introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The tetrahydropyrazolo[1,5-a]pyridine moiety can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzamides and tetrahydropyrazolo[1,5-a]pyridine derivatives, such as:
- 5-bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine
- 5-bromo-2-chloro-4’-ethoxy-diphenylmethane
Uniqueness
What sets 5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide apart is its unique combination of substituents and the presence of the tetrahydropyrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O/c15-9-1-2-13(16)12(7-9)14(20)18-10-4-6-19-11(8-10)3-5-17-19/h1-3,5,7,10H,4,6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNQNZYKSNGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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